An In-depth Technical Guide to 2-amino-N-cyclobutylacetamide (CAS: 359821-39-9)
An In-depth Technical Guide to 2-amino-N-cyclobutylacetamide (CAS: 359821-39-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-amino-N-cyclobutylacetamide is a versatile building block with significant potential in pharmaceutical and materials science applications.[1] Its unique structural combination of a primary amine, an amide, and a cyclobutyl moiety imparts distinctive chemical properties that make it an attractive starting point for the synthesis of novel bioactive molecules.[1][2] This guide provides a comprehensive overview of the available technical information for this compound, including its chemical and physical properties, a proposed synthesis strategy, and its potential applications in research and development. While this compound holds promise, it is important to note that detailed experimental data, including specific reaction conditions and comprehensive spectroscopic analysis, are not extensively available in the public domain.
Core Molecular Structure and Physicochemical Properties
2-amino-N-cyclobutylacetamide is an organic compound featuring a central acetamide core.[2] The structure is characterized by a primary amino group at the alpha-position and a cyclobutyl group attached to the amide nitrogen.[2] This combination of functional groups dictates its chemical behavior and potential for further derivatization.
The presence of the primary amine and the amide group provides sites for hydrogen bonding, which influences the molecule's solubility and interaction with biological targets.[2] The cyclobutyl ring introduces a degree of conformational rigidity and a three-dimensional aspect to the molecule, which can be advantageous in designing compounds with specific binding properties.[2]
Table 1: Physicochemical Properties of 2-amino-N-cyclobutylacetamide
| Property | Value | Source |
| CAS Number | 359821-39-9 | [1] |
| Molecular Formula | C6H12N2O | [1] |
| Molecular Weight | 128.17 g/mol | [1] |
| Appearance | White solid | [1] |
| Purity (typical) | ≥ 96% (HPLC) | [1] |
| Storage Conditions | 0-8 °C | [1] |
| Synonyms | N-Cyclobutylglycinamide; acetamide, 2-amino-N-cyclobutyl- | [2] |
Diagram 1: Chemical Structure of 2-amino-N-cyclobutylacetamide
Caption: 2D structure of 2-amino-N-cyclobutylacetamide.
Synthesis Strategy: A Proposed Pathway
A logical precursor for this synthesis is N-Boc-glycine (tert-butyloxycarbonyl-glycine), a commercially available and widely used protected amino acid. The tert-butyloxycarbonyl (Boc) group is a robust protecting group for amines that can be readily removed under acidic conditions.[3][]
Diagram 2: Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Experimental Protocol (Hypothetical)
Part 1: Synthesis of N-cyclobutyl-2-((tert-butoxycarbonyl)amino)acetamide
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Reaction Setup: To a solution of N-Boc-glycine (1 equivalent) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF), add a coupling agent like HATU (1.1 equivalents) and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2 equivalents).
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Amine Addition: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid. Subsequently, add cyclobutylamine (1 equivalent) dropwise to the reaction mixture.
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Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO3 solution), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-protected intermediate.
Part 2: Deprotection to Yield 2-amino-N-cyclobutylacetamide
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Deprotection Reaction: Dissolve the purified N-cyclobutyl-2-((tert-butoxycarbonyl)amino)acetamide from the previous step in a suitable solvent like dichloromethane (DCM). Add an excess of a strong acid, typically trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM).
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Reaction Monitoring: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the removal of the Boc group by TLC or LC-MS.
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Isolation of Final Product: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess TFA. The resulting residue can be triturated with a non-polar solvent like diethyl ether to precipitate the product, which may be obtained as a salt (e.g., trifluoroacetate salt). Further purification can be achieved by recrystallization or by neutralization with a base and subsequent extraction if the free amine is desired.
Potential Applications in Research and Drug Discovery
2-amino-N-cyclobutylacetamide serves as a valuable scaffold for the synthesis of more complex molecules with potential therapeutic applications.[1] Its utility spans several areas of research:
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Pharmaceutical Development: The primary amino group and the amide nitrogen provide two points for further chemical modification, making it an ideal building block for creating libraries of compounds for drug screening.[1] It has been suggested as a potential intermediate in the development of treatments for neurological disorders, likely due to the ability of the cyclobutyl moiety to confer specific binding properties to target receptors in the brain.[1]
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Biochemical Research: This compound can be used to synthesize probes for studying enzyme activity and protein-protein interactions.[1] The amino and amide functionalities can be derivatized with fluorescent tags, affinity labels, or cross-linking agents to investigate biological processes.[1]
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Material Science: The bifunctional nature of 2-amino-N-cyclobutylacetamide makes it a candidate for the synthesis of novel polymers and materials.[1] The primary amine can participate in polymerization reactions, while the cyclobutyl group can influence the physical properties of the resulting material.[1]
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Agricultural Chemistry: There is potential for this compound to be used as a starting material for the development of new agrochemicals aimed at improving crop resilience and yield.[1]
Analytical Characterization (Anticipated)
While specific spectroscopic data for 2-amino-N-cyclobutylacetamide is not publicly available, the following analytical techniques would be essential for its characterization, and the expected results can be predicted based on its structure.
Table 2: Anticipated Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons of the cyclobutyl ring, the α-protons adjacent to the amino group, and the exchangeable protons of the primary amine and the amide. The chemical shifts and coupling patterns would confirm the connectivity of the molecule. |
| ¹³C NMR | Resonances for the carbonyl carbon of the amide, the α-carbon, and the distinct carbons of the cyclobutyl ring. |
| Mass Spectrometry (MS) | The molecular ion peak ([M+H]⁺) would be observed at m/z 129.10224, confirming the molecular weight. Fragmentation patterns would likely involve the loss of the amino group or cleavage of the amide bond.[5] |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H stretching of the primary amine and the amide, the C=O stretching of the amide, and the C-N stretching vibrations. |
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 2-amino-N-cyclobutylacetamide. It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-amino-N-cyclobutylacetamide is a promising chemical entity with a unique structural framework that makes it a valuable tool for researchers in various scientific disciplines. Its potential as a building block in the synthesis of novel pharmaceuticals, particularly for neurological disorders, warrants further investigation. While the publicly available data is currently limited, the proposed synthetic route provides a viable starting point for its preparation and further study. Future research elucidating its specific biological activities and applications will be crucial in fully realizing the potential of this compound.
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